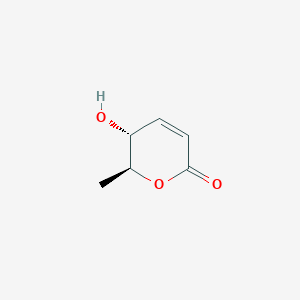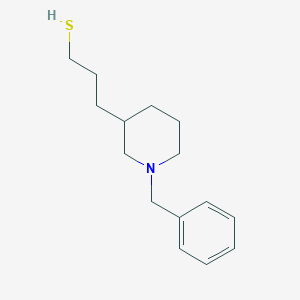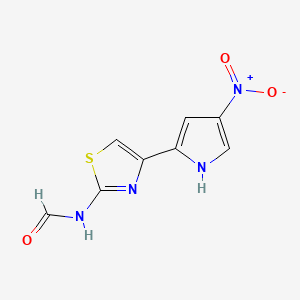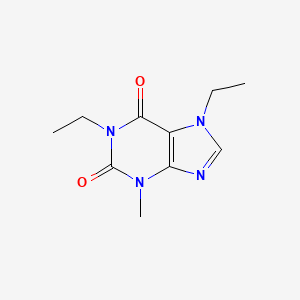
1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively.
Vorbereitungsmethoden
The synthesis of 1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione can be achieved through various synthetic routes. One common method involves the alkylation of theobromine or caffeine derivatives. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atoms, followed by the addition of ethyl halides to introduce the ethyl groups at the 1 and 7 positions. The reaction conditions often involve refluxing in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding purine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted purines and their derivatives .
Wissenschaftliche Forschungsanwendungen
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives, which are valuable in medicinal chemistry and drug development.
Biology: The compound is studied for its potential effects on cellular processes, particularly those involving purinergic signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and certain types of cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. It is known to act as an adenosine receptor antagonist, similar to caffeine. By blocking adenosine receptors, it can inhibit the effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other signaling pathways, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA), which play roles in cellular metabolism and gene expression .
Vergleich Mit ähnlichen Verbindungen
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione is structurally similar to other purine derivatives, including:
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases like asthma.
The uniqueness of 1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione lies in its specific ethyl substitutions, which may confer distinct pharmacological properties compared to its methylated counterparts .
Eigenschaften
CAS-Nummer |
54889-96-2 |
|---|---|
Molekularformel |
C10H14N4O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1,7-diethyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-13-6-11-8-7(13)9(15)14(5-2)10(16)12(8)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
PUHCQHGITXYVPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C1C(=O)N(C(=O)N2C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


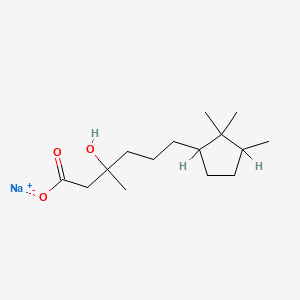
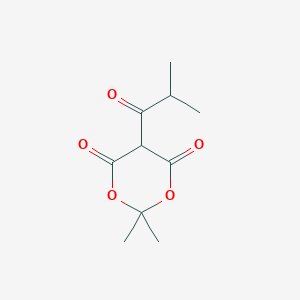
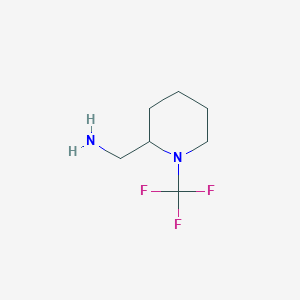
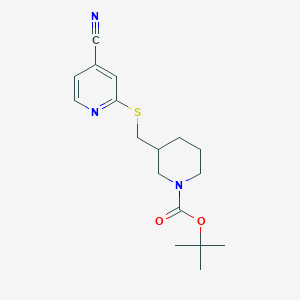
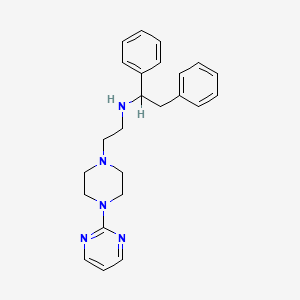
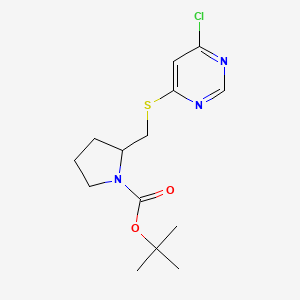
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)

![2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)
